
1,1,2-Trimethyl-1,2,2-triphenoxydisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trimethyl-1,2,2-triphenoxydisilane is an organosilicon compound with the molecular formula C21H24Si2 It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane can be synthesized through the reaction of chlorodimethylphenylsilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2Ph+PhMgBr→(Ph2Si(CH3)2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
1,1,2-Trimethyl-1,2,2-triphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
作用机制
The mechanism of action of 1,1,2-Trimethyl-1,2,2-triphenoxydisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved include:
Formation of Siloxane Bonds: The compound can react with hydroxyl groups to form siloxane bonds, which are crucial in the formation of silicones.
Catalytic Activity: The compound can act as a catalyst in certain chemical reactions, promoting the formation of desired products.
相似化合物的比较
Similar Compounds
1,1,1-Trimethyl-2,2,2-triphenyldisilane: Similar in structure but with different substitution patterns.
1,1-Dimethyl-1,2,2-triphenyldisilane: Lacks one methyl group compared to 1,1,2-Trimethyl-1,2,2-triphenoxydisilane.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical properties
属性
CAS 编号 |
137963-71-4 |
|---|---|
分子式 |
C21H24O3Si2 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
dimethyl-[methyl(diphenoxy)silyl]-phenoxysilane |
InChI |
InChI=1S/C21H24O3Si2/c1-25(2,22-19-13-7-4-8-14-19)26(3,23-20-15-9-5-10-16-20)24-21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI 键 |
OAXCVGVJXLYDKZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


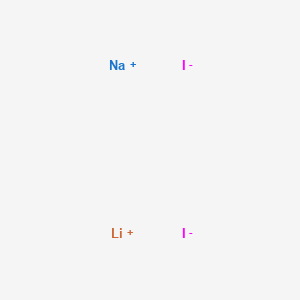
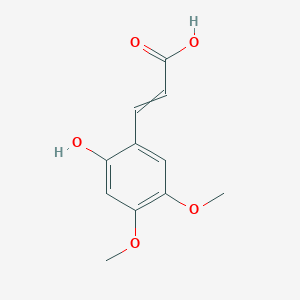
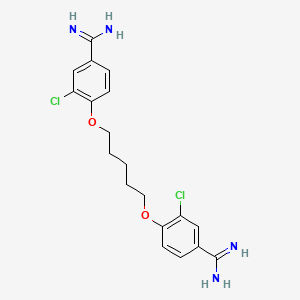
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
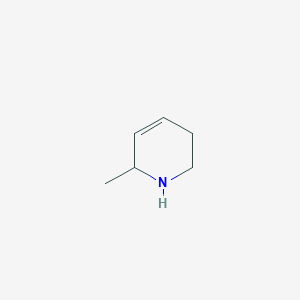
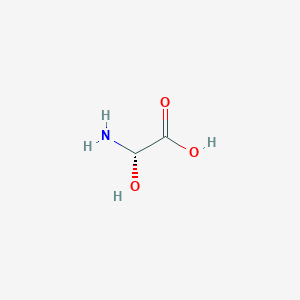
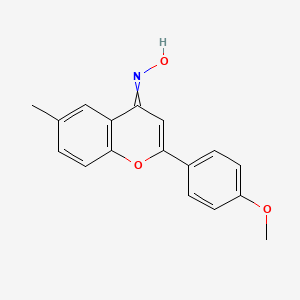

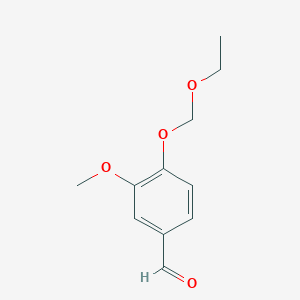
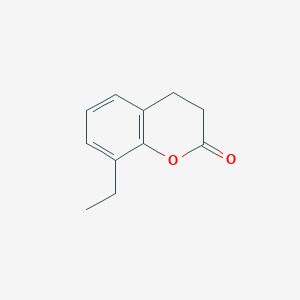
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

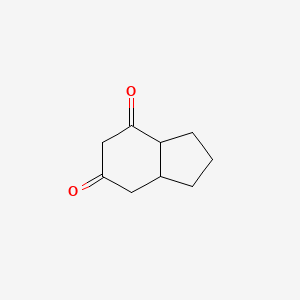
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
